6-(4-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline and benzimidazole family This compound is characterized by its fused ring structure, which includes a quinazoline core and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide under acidic conditions. This reaction forms 2-aminobenzamide, which is then cyclized to form the quinazoline ring.
Introduction of the Benzimidazole Moiety: The benzimidazole moiety is introduced by reacting o-phenylenediamine with an appropriate aldehyde or ketone. This reaction forms the benzimidazole ring through a cyclization process.
Coupling of the Quinazoline and Benzimidazole Rings: The quinazoline and benzimidazole rings are coupled through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Methoxyphenyl and Methyl Groups: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, while the methyl group is introduced through alkylation using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinazoline core, converting it to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler compound with a similar core structure but lacking the benzimidazole moiety.
Benzimidazole: Another simpler compound with a similar core structure but lacking the quinazoline moiety.
6-(4-Methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline: A similar compound lacking the methyl group.
Uniqueness
6-(4-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to the presence of both the quinazoline and benzimidazole moieties, as well as the methoxyphenyl and methyl groups
Properties
Molecular Formula |
C22H19N3O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-6-methyl-5H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C22H19N3O/c1-22(15-11-13-16(26-2)14-12-15)24-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)25(21)22/h3-14,24H,1-2H3 |
InChI Key |
MHMVGRAKYSZMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.